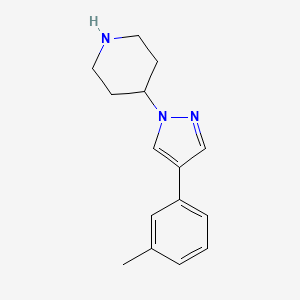

4-(4-m-Tolylpyrazol-1-yl)-piperidine

説明

4-(4-m-Tolylpyrazol-1-yl)-piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a meta-tolyl group (3-methylphenyl). This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capabilities, making it valuable in medicinal chemistry. Its structural framework is frequently explored in drug discovery, particularly for targeting enzymes and receptors in neurological and infectious diseases .

特性

IUPAC Name |

4-[4-(3-methylphenyl)pyrazol-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-12-3-2-4-13(9-12)14-10-17-18(11-14)15-5-7-16-8-6-15/h2-4,9-11,15-16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGSKUSMLPAUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN(N=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(4-m-Tolylpyrazol-1-yl)-piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrazole moiety, which is known for its diverse range of biological effects, including antileishmanial and antimalarial properties. This article will explore the biological activity of 4-(4-m-Tolylpyrazol-1-yl)-piperidine, including its mechanisms of action, experimental findings, and relevant case studies.

Molecular Formula

- Chemical Formula : C14H18N4

- CAS Number : 1780142-50-8

Structural Characteristics

The compound consists of a piperidine ring substituted with a pyrazole group, specifically a 4-m-tolylpyrazole, which contributes to its biological activity.

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to 4-(4-m-Tolylpyrazol-1-yl)-piperidine have been evaluated for their efficacy against various pathogens.

Case Study: Antileishmanial Activity

A study evaluated the antileishmanial activity of pyrazole derivatives, including those structurally related to 4-(4-m-Tolylpyrazol-1-yl)-piperidine. The results indicated that certain derivatives displayed superior antipromastigote activity against Leishmania aethiopica, with IC50 values significantly lower than standard treatments such as miltefosine .

Antimalarial Activity

In vivo studies have demonstrated the potential of pyrazole derivatives in combating malaria. For instance, compounds related to 4-(4-m-Tolylpyrazol-1-yl)-piperidine were tested against Plasmodium berghei in mice. Some derivatives achieved percent parasitemia suppression greater than 50%, indicating promising antimalarial properties .

The mechanism of action for compounds containing the pyrazole moiety typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or inhibit critical biological pathways essential for pathogen survival.

Summary of Experimental Results

The following table summarizes key findings from various studies on the biological activity of pyrazole derivatives:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 13 | Antileishmanial | 0.018 | |

| Compound 14 | Antimalarial | 48.4 (dose) | |

| Compound 15 | Antimalarial | 90.4% suppression |

Safety and Tolerance

In toxicity studies, pyrazole derivatives were reported to be well-tolerated in animal models at doses up to 300 mg/kg, suggesting a favorable safety profile for further development .

類似化合物との比較

Structural Analogues and Substituent Effects

Key Structural Variations:

- Pyrazole Ring Substitutions: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (): Differs in the pyrimidine fusion and para-tolyl substitution, enhancing planar rigidity compared to the meta-tolyl group in the target compound. This structural difference may influence binding to flat enzymatic pockets .

Piperidine Modifications :

- 1-(4-Substituted Phenyl) Pyridine Derivatives (): Replace the piperidine ring with pyridine, reducing basicity and altering pharmacokinetic profiles .

- 4-(6-Fluorobenzisoxazol-3-yl)piperidine (): Incorporates a fluorinated benzisoxazole group, increasing metabolic stability and receptor selectivity (e.g., 5-HT2A over D2 receptors) .

Table 1: Structural and Physicochemical Comparison

*Predicted logP values based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。